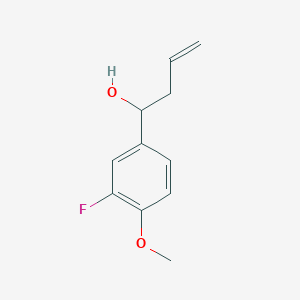

3-amino-N-(3-methylbutyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-amino-N-(3-methylbutyl)benzamide” is a chemical compound . It is similar to 3-Aminobenzamide, which is an inhibitor of poly ADP ribose polymerase (PARP), an enzyme responsible for DNA repair, transcription control, and programmed cell death .

Molecular Structure Analysis

The molecular structure of “3-amino-N-(3-methylbutyl)benzamide” can be found in various databases . The molecular formula is C13H20N2O, with an average mass of 220.311 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-amino-N-(3-methylbutyl)benzamide” include its melting point, boiling point, density, molecular formula, and molecular weight .Applications De Recherche Scientifique

Inhibition of Poly(ADP-Ribose) Synthesis and Cellular Effects

3-amino-N-(3-methylbutyl)benzamide is closely related to 3-aminobenzamide, which is used to study the functions of poly(adenosine diphosphate-ribose) or poly(ADP-ribose). This compound has been shown to inhibit poly(ADP-ribose) synthetase, affecting cell viability, glucose metabolism, and DNA synthesis. However, its application in research is limited by the challenge of administering a dose that inhibits the synthetase without producing additional metabolic effects (Milam & Cleaver, 1984).

Neuroleptic Activity and Anticonvulsant Properties

Benzamides, including derivatives similar to 3-amino-N-(3-methylbutyl)benzamide, have been synthesized and evaluated for their neuroleptic activity. These compounds have shown potential in treating psychosis due to their significant inhibitory effects on stereotyped behavior in rats. The introduction of specific groups to the benzamide structure enhances activity, suggesting these compounds' potential in developing potent drugs with few side effects (Iwanami et al., 1981).

Anticancer and Antiproliferative Effects

Compounds structurally related to 3-amino-N-(3-methylbutyl)benzamide have been identified as potent histone deacetylase (HDAC) inhibitors with significant antitumor activity. These compounds block cancer cell proliferation, induce histone acetylation, and promote apoptosis, highlighting their promise as anticancer drugs. One such compound, MGCD0103, has entered clinical trials, underscoring the potential therapeutic applications of benzamide derivatives in cancer treatment (Zhou et al., 2008).

Antimicrobial and Antibacterial Applications

The synthesis of N-(3-Hydroxy-2-pyridyl)benzamides, structurally similar to 3-amino-N-(3-methylbutyl)benzamide, has demonstrated antimicrobial activity against various bacteria. These compounds' ability to inhibit bacterial growth suggests their potential in developing new antibacterial agents, especially against resistant strains (Mobinikhaledi et al., 2006).

Propriétés

IUPAC Name |

3-amino-N-(3-methylbutyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-9(2)6-7-14-12(15)10-4-3-5-11(13)8-10/h3-5,8-9H,6-7,13H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLBLVWVHCBNSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C1=CC(=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-(3-methylbutyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2625466.png)

![4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(tert-butyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2625468.png)

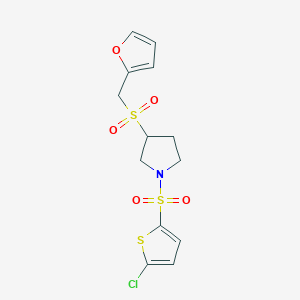

![5-[(Chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxamide](/img/structure/B2625478.png)

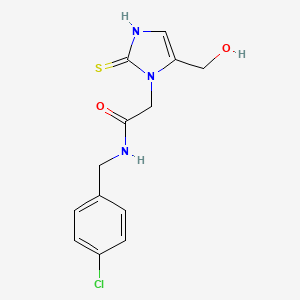

![N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2625482.png)